molecular formula C12H16BrNO2 B1419139 Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate CAS No. 1157814-88-4

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate

Cat. No. B1419139
CAS RN: 1157814-88-4
M. Wt: 286.16 g/mol
InChI Key: CKTAFYPHOFBMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the CAS Number: 1157814-88-4 . It has a molecular weight of 286.17 . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is InChI=1S/C12H16BrNO2/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is a liquid at room temperature . It has a molecular weight of 286.17 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

1. Crystal Structure and Biological Activity

A study conducted by Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate. They investigated the crystal structure, cytotoxicity, anti-inflammatory, and antibacterial activities of these compounds. Their findings showed a low level of cytotoxicity and the absence of antibacterial and anti-inflammatory activity, which might be beneficial for incorporation in prodrugs (Yancheva et al., 2015).

2. Polymorphism and Molecular Conformation

In a study by Gebreslasie, Jacobsen, and Görbitz (2011), the title compound (systematic name: methyl 2-{2-[(tert-butoxycarbonyl)amino]-2-methylpropanamido}-2-methylpropanoate) was found to crystallize in monoclinic space group P2(1)/n in two polymorphic forms. The molecular conformation was essentially the same in both polymorphs, showing characteristic α-helical and mixed conformations (Gebreslasie, Jacobsen, & Görbitz, 2011).

3. Xanthine Oxidase Inhibitory Properties

Smelcerovic et al. (2016) assessed the inhibitory activity of similar noncyclic N-(α-bromoacyl)-α-amino esters against xanthine oxidase (XO) in vitro. The studied compounds, including methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate, did not show significant inhibitory effects, suggesting the importance of cyclic structure for biological activity. However, the favorable pharmacokinetic and toxicological properties indicate potential for implementation in prodrug strategies (Smelcerovic et al., 2016).

4. Synthesis and Application in Photopolymerization

A study by Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group for photopolymerization. This compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, was proposed as a photoiniferter and showed potential in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

Safety and Hazards

“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is considered hazardous . The safety information pictograms indicate danger . Precautionary statements and a Material Safety Data Sheet (MSDS) are available for this compound .

Mechanism of Action

Mode of Action

It is known that the compound can undergo a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate. For instance, the compound is recommended to be stored at a temperature of 4°C . Additionally, it is soluble in organic solvents such as ethanol and methanol, which may influence its stability and efficacy in different environments.

properties

IUPAC Name

methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTAFYPHOFBMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.